Tetraisocyanatosilane

Übersicht

Beschreibung

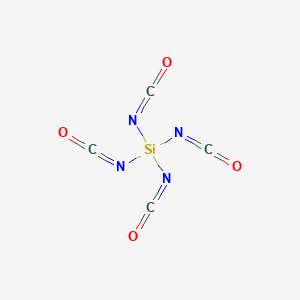

Tetraisocyanatosilane is an organosilicon compound with the chemical formula Si(NCO)₄. It is a colorless to light yellow liquid with a pungent odor. This compound is highly reactive and is used as an intermediate in the synthesis of various organosilicon compounds. It is known for its high vapor pressure and volatility, making it a valuable reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraisocyanatosilane is commonly synthesized through a silane alkylation reaction.

Industrial Production Methods: In industrial settings, this compound is produced by the ethoxylation of this compound. This process involves the reaction of diethoxy(diisocyanato)silane with chloro(triethoxy)silane, followed by hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions: Tetraisocyanatosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts rapidly with water, alcohols, amines, and other compounds containing active hydrogen .

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to form silanols and carbon dioxide.

Condensation: It can undergo condensation reactions to form cyclic siloxanes.

Substitution: this compound can react with alcohols and amines to form corresponding alkoxysilanes and aminosilanes.

Major Products: The major products formed from these reactions include silanols, cyclic siloxanes, alkoxysilanes, and aminosilanes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

Tetraisocyanatosilane is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of silanes and other organosilicon compounds. The highly reactive isocyanate groups enable the formation of covalent bonds with various nucleophiles, facilitating the synthesis of complex organic molecules.

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce polyurethane foams and coatings. These materials are essential in manufacturing medical devices and equipment due to their biocompatibility and mechanical properties. The compound's ability to react with polyols leads to the formation of durable polymer networks.

Materials Science

Silica-Based Materials

this compound plays a crucial role in the synthesis of silica-based materials, such as silica aerogels and nanocomposites. These materials are valued for their low density and high surface area, making them suitable for applications in insulation, catalysis, and drug delivery systems .

Thin Film Deposition

In microelectronics, this compound is employed as a precursor for depositing silicon-containing thin films. Research indicates that using this compound can influence the quality of hafnium silicate films, which are promising candidates for high-k gate insulators in semiconductor devices . The deposition process typically involves chemical vapor deposition (CVD), allowing for precise control over film thickness and composition.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for silanes | Versatile reactivity |

| Polymer Chemistry | Production of polyurethane foams | Biocompatibility, mechanical strength |

| Materials Science | Synthesis of silica aerogels | Low density, high surface area |

| Microelectronics | Deposition of hafnium silicate films | High-k gate insulator properties |

Biochemical Applications

Protein Modification

The reactive isocyanate groups in this compound allow it to interact with amino groups in proteins, leading to modifications that can alter protein structure and function. This capability is leveraged in biochemical research to study enzyme activity and protein-protein interactions .

Cellular Effects

Studies have shown that this compound can influence cellular processes such as signaling pathways and gene expression. By modifying signaling proteins or interacting with transcription factors, it can lead to changes in cellular responses, making it a valuable tool in cellular biology research.

Case Study 1: Synthesis of Silica Aerogels

A study demonstrated the use of this compound in synthesizing silica aerogels through sol-gel processes. The resulting aerogels exhibited exceptional thermal insulation properties and were evaluated for potential applications in aerospace engineering .

Case Study 2: Thin Film Technology

Research on hafnium silicate films deposited using this compound revealed that varying the deposition parameters significantly affected the residual carbon and nitrogen content within the films. This study highlighted the importance of precursor choice in optimizing film characteristics for electronic applications .

Wirkmechanismus

The mechanism of action of Tetraisocyanatosilane involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit enzymes involved in metabolic pathways by modifying their active sites.

Vergleich Mit ähnlichen Verbindungen

Tetraethoxysilane (TEOS): Used in the Chemical Vapour Deposition (CVD) of thin silicon dioxide films.

Hexaethoxydisiloxane (HEDS): Synthesized from diethoxy(diisocyanato)silane and used in the preparation of cyclic siloxanes.

Octaethoxytrisiloxane (OETS): Also synthesized from diethoxy(diisocyanato)silane and used in the preparation of various cyclic siloxanes.

Uniqueness: Tetraisocyanatosilane is unique due to its high reactivity and ability to form strong covalent bonds with a variety of compounds. This makes it a versatile reagent in organic synthesis and industrial applications .

Biologische Aktivität

Tetraisocyanatosilane (Si(NCO)₄) is an organosilicon compound notable for its unique chemical structure and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications for research and industry.

This compound is a tetrahedral molecule characterized by four isocyanate groups attached to a silicon atom. It appears as a colorless to light yellow liquid with a pungent odor and is highly reactive, particularly with moisture. The compound's reactivity allows it to participate in various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Target Interactions

this compound interacts with biological molecules primarily through its isocyanate groups. These groups can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other critical biochemical processes.

Biochemical Pathways

The hydrolysis of this compound results in the formation of silanols and carbon dioxide. In biological systems, this hydrolysis can influence metabolic pathways by affecting enzyme activities involved in glycolysis and the tricarboxylic acid cycle. For instance, it may inhibit key enzymes, leading to altered glucose metabolism and energy production .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : It can modify signaling proteins, impacting signal transduction pathways.

- Gene Expression : The compound may interact with transcription factors, altering gene expression patterns.

- Cell Viability : Studies indicate that this compound can affect cell viability and metabolic activity depending on dosage levels .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate to High Doses : Increased toxicity leading to cell death and tissue damage. There exists a threshold dose above which significant adverse effects are observed .

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A laboratory study showed that this compound inhibited specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical tool for studying enzyme function.

- Cell Culture Experiments : In vitro experiments revealed that exposure to this compound altered gene expression profiles in cultured cells, suggesting its role as a modulator of cellular responses .

- Toxicological Assessment : Animal model studies assessed the toxic effects of this compound at varying concentrations, highlighting the importance of dosage control in applications involving this compound .

Applications in Research and Industry

This compound's unique properties make it valuable across multiple domains:

- Material Science : Used in the synthesis of silica-based materials such as aerogels and nanocomposites.

- Biomedical Applications : Employed in producing polyurethane foams for medical devices due to its biocompatibility and mechanical properties.

- Chemical Synthesis : Serves as a reagent for synthesizing various organosilicon compounds .

Eigenschaften

IUPAC Name |

tetraisocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVUGWBBCDFNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=O)(N=C=O)N=C=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187695 | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3410-77-3 | |

| Record name | Tetraisocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3410-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisocyanatosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Tetraisocyanatosilane in materials science?

A1: this compound (Si(NCO)4) serves as a versatile precursor for depositing silicon-containing thin films, particularly hafnium silicate (Hf1-xSixO2) [, ]. These films are gaining attention as potential high-k gate insulators in microelectronics.

Q2: How does the choice of silicon precursor impact the quality of hafnium silicate films?

A2: Research indicates that utilizing this compound as the silicon source, compared to alternatives like tris(diethylamino)silane ((NEt2)3SiH) or tetraethoxysilane (Si(OEt)4), can influence the residual carbon and nitrogen content within the deposited Hf1-xSixO2 films [].

Q3: Can this compound be used to deposit pure silicon dioxide (SiO2) films?

A3: Yes, focused electron beam induced deposition (FEBID) employing this compound, coupled with a controlled oxygen flux, enables the deposition of pure SiO2 films, free from detectable contamination []. This method holds promise for high-resolution nanofabrication.

Q4: What is the role of oxygen in achieving pure SiO2 deposition using this compound?

A4: A high oxygen to this compound flux ratio ([O2] / [TICS] > 300) during FEBID is crucial []. This abundance of oxygen facilitates the complete oxidation of carbon and nitrogen species, resulting in the formation of pure SiO2.

Q5: Has this compound been explored for electrochemical applications?

A5: Studies have investigated the electrochemical reduction of this compound for potential silicon electrodeposition []. While it can be used to deposit amorphous silicon onto solid electrodes, its application in the electrochemical liquid-liquid-solid (ec-LLS) process for silicon crystal growth requires further investigation.

Q6: Are there alternative synthesis routes for this compound derivatives?

A6: Yes, controlled hydrolysis of triisocyanato(methyl)silane leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, which can be further reacted with various alcohols to generate alkoxy-substituted isocyanatodimethyldisiloxanes [].

Q7: What spectroscopic techniques are valuable for characterizing this compound?

A7: Vibrational frequencies obtained from techniques like infrared and Raman spectroscopy provide insights into the structure of this compound [, ]. These methods are essential for confirming the identity and purity of the synthesized compound.

Q8: What are the safety considerations associated with handling this compound?

A8: While specific safety data might not be extensively covered in the provided research, it's crucial to handle this compound, like many organosilicon compounds, with caution. It's likely moisture-sensitive and could release toxic fumes upon decomposition. Consulting the material safety data sheet (MSDS) is essential before handling.

Q9: How does the vapor pressure of this compound compare to other precursors used in similar applications?

A9: Vapor pressure data, crucial for CVD processes, has been systematically determined for this compound using a saturated gas technique []. This allows for comparisons with other hafnium and silicon precursors, aiding in the selection of appropriate deposition parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.